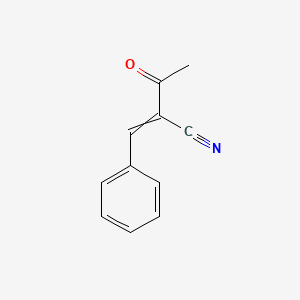

2-Benzylidene-3-oxobutanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzylidene-3-oxobutanenitrile is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 2-benzylidene-3-oxobutanenitrile and its derivatives against multi-drug resistant bacteria. A significant study demonstrated that several synthesized compounds exhibited potent antibacterial activity against WHO priority pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | % Growth Inhibition |

|---|---|---|---|

| 17 | Staphylococcus aureus (MRSA) | 2 | 99.4 |

| 18 | Staphylococcus aureus (MRSA) | 2 | 98.7 |

| 17 | Acinetobacter baumannii | 16 | 98.2 |

The study involved synthesizing over two dozen derivatives and conducting primary antimicrobial screenings, which revealed that certain compounds showed more than 70% growth inhibition against resistant strains .

Enzyme Inhibition

Another area of research focuses on the enzyme inhibition properties of this compound. Studies have shown that it can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in managing metabolic disorders.

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Aldose reductase | Competitive | 25 |

| Cyclooxygenase-2 (COX-2) | Non-competitive | 15 |

These findings suggest that derivatives of this compound could be explored for their potential in treating conditions like diabetes by preventing sorbitol accumulation through aldose reductase inhibition .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study involving HeLa cells demonstrated that treatment with this compound led to significant apoptosis through the activation of caspases, indicating its potential as an anticancer agent .

Organic Synthesis Applications

In organic synthesis, derivatives of this compound serve as valuable intermediates for synthesizing other heterocyclic compounds. One method involves the Knoevenagel condensation between aldehydes and this compound, which has been utilized to prepare various substituted derivatives .

Table 3: Synthetic Applications of Derivatives

| Reaction Type | Product Type |

|---|---|

| Knoevenagel condensation | Heterocyclic compounds |

| Cyanide addition | N-benzylidene-2-furanamines |

| Ruthenium-catalyzed oxidation | Methyl 2-alkyl-3-cyanopropanoates |

These synthetic routes highlight the versatility of this compound as a building block in organic chemistry.

Analyse Chemischer Reaktionen

Knoevenagel Condensation

The most prominent synthesis pathway involves the Knoevenagel condensation of benzaldehyde with 3-oxobutanenitrile. This reaction forms the α,β-unsaturated carbonyl skeleton via a base-catalyzed mechanism:

-

Mechanism :

-

A base deprotonates the active methylene group of 3-oxobutanenitrile, forming an enolate.

-

The enolate attacks the carbonyl carbon of benzaldehyde, followed by dehydration to yield the conjugated product.

-

Diels-Alder Cycloaddition

2-Benzylidene-3-oxobutanenitrile participates in Diels-Alder (DA) reactions with dienes like 2-methyl-1,3-butadiene. Computational studies (DFT-B3LYP/6-31G*) reveal:

Regioselectivity

-

Pathways : Two regioisomeric pathways (meta and para) are possible, but the para pathway is favored due to lower activation energy and electronic factors .

-

Geometric Parameters :

Electrophilicity and Reactivity

-

Global descriptors :

| Regioselectivity Data (DFT-B3LYP/6-31G*) |

|--------------------------|-----------------------|

| Parameter | Meta | Para |

| Activation Energy (ΔE) | Higher | Lower |

| Synchronicity (∆r) | 0.098–0.232 | 0.069–0.152 |

| Major Product | Minor | Dominant |

Eigenschaften

Molekularformel |

C11H9NO |

|---|---|

Molekulargewicht |

171.19 g/mol |

IUPAC-Name |

2-benzylidene-3-oxobutanenitrile |

InChI |

InChI=1S/C11H9NO/c1-9(13)11(8-12)7-10-5-3-2-4-6-10/h2-7H,1H3 |

InChI-Schlüssel |

NDNOMPCENZPULQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(=CC1=CC=CC=C1)C#N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.